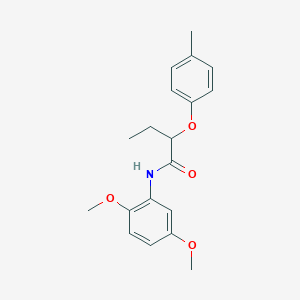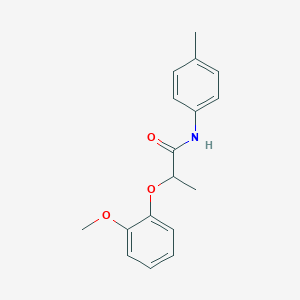![molecular formula C17H24N2O3S B317994 N-(2,2-dimethylpropanoyl)-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea](/img/structure/B317994.png)
N-(2,2-dimethylpropanoyl)-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-dimethylpropanoyl)-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, a phenyl group, and a carbamothioyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethylpropanoyl)-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea typically involves multiple steps, starting with the preparation of the tetrahydrofuran ring and the phenyl group. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through the acid-catalyzed cyclization of 1,4-butanediol.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Carbamothioyl Group: This involves the reaction of an isothiocyanate with an amine to form the carbamothioyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-dimethylpropanoyl)-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
N-(2,2-dimethylpropanoyl)-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2,2-dimethylpropanoyl)-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2-dimethyl-N-{[4-(tetrahydrofuran-2-ylmethoxy)phenyl]carbamoyl}propanamide: Similar structure but with a carbamoyl group instead of a carbamothioyl group.
2,2-dimethyl-N-{[4-(tetrahydrofuran-2-ylmethoxy)phenyl]carbamothioyl}butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-(2,2-dimethylpropanoyl)-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H24N2O3S |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-[[4-(oxolan-2-ylmethoxy)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C17H24N2O3S/c1-17(2,3)15(20)19-16(23)18-12-6-8-13(9-7-12)22-11-14-5-4-10-21-14/h6-9,14H,4-5,10-11H2,1-3H3,(H2,18,19,20,23) |
Clave InChI |
OIFGTOJCKKUVIS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)OCC2CCCO2 |
SMILES canónico |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)OCC2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B317911.png)
![4-{2-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B317914.png)
![N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}nicotinamide](/img/structure/B317916.png)
![1-[2-(2-Methoxyphenoxy)propanoyl]indoline](/img/structure/B317918.png)
![N-[2-(dimethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B317919.png)




![N-[2-(cyclohexylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B317929.png)

![2-[[4-(2-Phenoxyethoxy)phenyl]carbamoyl]benzoic acid](/img/structure/B317932.png)
![2-{[(2,6-dimethylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B317934.png)
![4,5-Dimethyl-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B317935.png)
